molecular formula C21H16O B15168459 Phenol, 4-(1,3-diphenyl-2-propynyl)- CAS No. 591245-74-8

Phenol, 4-(1,3-diphenyl-2-propynyl)-

Cat. No.: B15168459
CAS No.: 591245-74-8
M. Wt: 284.3 g/mol
InChI Key: VOZDIMGQMBOJKV-UHFFFAOYSA-N
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Description

Phenol, 4-(1,3-diphenyl-2-propynyl)- (CAS: 35354-74-6), also known as 3',5-Di-2-propenyl-[1,1'-biphenyl]-2,4'-diol, is a phenolic derivative characterized by a biphenyl core substituted with propargyl (propynyl) groups at the 3' and 5' positions and hydroxyl groups at the 2 and 4' positions . Its molecular formula is C₁₈H₁₈O₂ (molecular weight: 266.33 g/mol). The compound features extended π-conjugation due to the biphenyl backbone and propargyl substituents, which may contribute to unique electronic and optical properties. Structural analogs, such as 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol and hexakis(3-hydroxy-3,3-diphenyl-2-propynyl)benzene, have been studied extensively for their nonlinear optical (NLO) and material science applications .

Properties

CAS No.

591245-74-8

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

4-(1,3-diphenylprop-2-ynyl)phenol

InChI

InChI=1S/C21H16O/c22-20-14-12-19(13-15-20)21(18-9-5-2-6-10-18)16-11-17-7-3-1-4-8-17/h1-10,12-15,21-22H

InChI Key

VOZDIMGQMBOJKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1,3-diphenyl-2-propynyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromophenol with 1,3-diphenyl-2-propynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of Phenol, 4-(1,3-diphenyl-2-propynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,3-diphenyl-2-propynyl)- undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 4-(1,3-diphenyl-2-propynyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-(1,3-diphenyl-2-propynyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the 1,3-diphenyl-2-propynyl group can interact with hydrophobic pockets, leading to modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexakis(3-hydroxy-3,3-diphenyl-2-propynyl)benzene

  • Structure : A hexa-substituted benzene derivative with 3-hydroxy-3,3-diphenyl-2-propynyl groups.
  • Properties: Forms inclusion complexes with solvents (e.g., 2-hexanone) and exhibits distinct desolvation kinetics. Single-crystal X-ray diffraction confirms its crystalline lattice stability .
  • Comparison: Unlike the target compound, this molecule has six bulky substituents, which reduce solubility but enhance thermal stability.

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

  • Structure: Combines a phenol group with a diphenylimidazole moiety.
  • Optical Properties: Nonlinear Absorption Coefficient (β): 4.044 × 10⁻¹ cm/W . Nonlinear Refractive Index (n₂): -2.89 × 10⁻⁶ cm²/W (self-focusing behavior) . Third-Order Susceptibility (χ⁽³⁾): 2.2627 × 10⁻⁶ esu .
  • Comparison : The imidazole ring introduces a heterocyclic conjugation pathway, lowering the HOMO-LUMO gap (2.54 eV) compared to purely aromatic systems . In contrast, the target compound’s propargyl groups may enhance hyperpolarizability due to acetylene’s electron-withdrawing effects.

4-(1-Methylpropyl)phenol Phosphite (3:1)

  • Structure: A phenol derivative with a branched alkyl chain and phosphite ester.
  • Properties : Used as a stabilizer in polymers. The phosphite group improves thermal resistance but reduces optical activity compared to π-conjugated systems .
  • Comparison : Highlights the trade-off between functionalization for material stability (e.g., phosphite esters) and optoelectronic performance (e.g., propargyl groups).

Key Data Tables

Table 1: Comparative Optical Properties of Phenolic Derivatives

Compound Nonlinear Absorption Coefficient (β, cm/W) Nonlinear Refractive Index (n₂, cm²/W) Third-Order Susceptibility (χ⁽³⁾, esu) HOMO-LUMO Gap (eV)
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol 4.044 × 10⁻¹ -2.89 × 10⁻⁶ 2.2627 × 10⁻⁶ 2.54
Hexakis(3-hydroxy-3,3-diphenyl-2-propynyl)benzene N/A N/A N/A N/A
Phenol, 4-(1,3-diphenyl-2-propynyl)- Not reported Not reported Not reported Predicted: <3.0

Table 2: Structural and Functional Comparisons

Compound Key Functional Groups Applications Synthesis Complexity
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol Imidazole, phenol NLO materials, optical limiters Moderate (one-pot synthesis)
Phenol, 4-(1,3-diphenyl-2-propynyl)- Propargyl, biphenyl Potential NLO materials, sensors High (multi-step coupling)
4-(4-Propan-2-ylpiperazin-1-yl)phenol Piperazine, phenol Pharmaceuticals, antioxidants Low

Research Implications and Challenges

  • Optical Performance: Propargyl-substituted phenols like the target compound are theorized to exhibit superior NLO properties due to their linear conjugation and electron-deficient triple bonds. However, synthetic challenges (e.g., controlling regiospecific propargyl addition) limit experimental validation .
  • Stability vs. Functionality : Bulky substituents (e.g., diphenyl groups) improve thermal stability but may reduce solubility, complicating device integration .
  • Computational Predictions : Density functional theory (DFT) studies on similar compounds suggest that low HOMO-LUMO gaps (<3.0 eV) and high hyperpolarizability (γ > 10⁻³⁰ esu) are achievable with optimized π-conjugation .

Biological Activity

Phenol, 4-(1,3-diphenyl-2-propynyl)-, also known by its CAS number 591245-74-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of Phenol, 4-(1,3-diphenyl-2-propynyl)- is C21H18C_{21}H_{18} with a molecular weight of approximately 282.37 g/mol. The compound features a phenolic structure with a diphenyl propynyl moiety that contributes to its biological activity.

The biological activity of Phenol, 4-(1,3-diphenyl-2-propynyl)- is primarily attributed to its ability to interact with various cellular targets. The compound may exert its effects through:

  • Antioxidant Activity : It can scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Effects : Some research indicates that it may induce apoptosis in cancer cells by disrupting tubulin assembly and affecting cell cycle progression.

Antioxidant Activity

A study assessing the antioxidant potential of phenolic compounds indicated that Phenol, 4-(1,3-diphenyl-2-propynyl)- demonstrated significant free radical scavenging activity. The DPPH assay results showed that the compound effectively reduced DPPH radicals, suggesting its potential as an antioxidant.

Concentration (µg/mL)Absorbance at 517 nm% Inhibition
1000.45025
2000.35045
4000.25065

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of Phenol, 4-(1,3-diphenyl-2-propynyl)- against various pathogens. In vitro studies reported the following minimum inhibitory concentrations (MIC):

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans30

Case Studies

  • Anticancer Study : In a study involving MCF-7 breast cancer cells, Phenol, 4-(1,3-diphenyl-2-propynyl)- was shown to inhibit cell proliferation significantly. The IC50 value was determined to be approximately 10μg/mL10\mu g/mL, indicating potent anticancer activity.
  • In Vivo Studies : Animal models treated with Phenol, 4-(1,3-diphenyl-2-propynyl)- exhibited reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

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